Home > Products > Screening Compounds P74527 > 4-Chloro-2-(3-ethoxyphenyl)quinazoline
4-Chloro-2-(3-ethoxyphenyl)quinazoline -

4-Chloro-2-(3-ethoxyphenyl)quinazoline

Catalog Number: EVT-8379299
CAS Number:
Molecular Formula: C16H13ClN2O
Molecular Weight: 284.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Chloro-2-(3-ethoxyphenyl)quinazoline is a member of the quinazoline family, which is characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidine ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Quinazolines are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects .

Source

The compound can be synthesized through various chemical methods, primarily involving the reaction of substituted anilines with isocyanates or through multi-component reactions. The availability of starting materials such as 3-ethoxyaniline and chloroacetyl chloride plays a crucial role in its synthesis .

Classification

4-Chloro-2-(3-ethoxyphenyl)quinazoline belongs to the class of heterocyclic compounds, specifically quinazolines, which are further classified under nitrogen-containing aromatic compounds. Its molecular structure includes chlorine and ethoxy substituents that influence its chemical behavior and biological activity.

Synthesis Analysis

Methods

The synthesis of 4-Chloro-2-(3-ethoxyphenyl)quinazoline can be achieved through several methodologies:

  1. Condensation Reactions: The compound can be synthesized by condensing 3-ethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine.
  2. Multi-component Reactions: A novel approach involves the one-pot synthesis of quinazolines from readily available starting materials, yielding derivatives like 4-Chloro-2-(3-ethoxyphenyl)quinazoline .
  3. Cyclization Reactions: The cyclization of appropriate precursors under acidic or basic conditions can lead to the formation of the quinazoline core structure.

Technical Details

The general procedure for synthesis typically involves:

  • Dissolving the starting materials in a suitable solvent (e.g., dimethylformamide).
  • Adding reagents such as phosphorus oxychloride to facilitate the reaction.
  • Monitoring the reaction progress via thin-layer chromatography.
  • Isolating the product through crystallization or extraction techniques .
Molecular Structure Analysis

Structure

The molecular formula of 4-Chloro-2-(3-ethoxyphenyl)quinazoline is C13_{13}H12_{12}ClN3_{3}. Its structure comprises:

  • A quinazoline ring system.
  • A chloro substituent at position 4.
  • An ethoxyphenyl group at position 2.

Data

The compound's molecular weight is approximately 247.7 g/mol. It features distinct functional groups that can be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Chemical Reactions Analysis

Reactions

4-Chloro-2-(3-ethoxyphenyl)quinazoline can undergo various chemical reactions:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating further functionalization.
  2. Reduction Reactions: The nitro or other reducible groups present in derivatives can be reduced to amines.
  3. Cyclization: The compound may participate in cyclization reactions to form more complex structures.

Technical Details

Typical reaction conditions include:

  • Solvent choice (e.g., ethanol or dichloromethane).
  • Temperature control during reactions to optimize yields.
  • Use of catalysts or bases to enhance reaction rates .
Mechanism of Action

The mechanism of action for compounds like 4-Chloro-2-(3-ethoxyphenyl)quinazoline often involves interaction with biological targets such as enzymes or receptors. For instance, quinazolines have been shown to inhibit specific kinases involved in cancer progression.

Process

  1. Binding: The compound binds to active sites on target proteins, inhibiting their function.
  2. Inhibition: This inhibition can disrupt signaling pathways essential for cell proliferation and survival.
  3. Biological Effects: Ultimately, these interactions lead to antiproliferative effects in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: The melting point ranges from approximately 134°C to 136°C depending on purity .

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.

Relevant Data

Spectroscopic data (e.g., IR and NMR) provide insights into functional groups and molecular interactions, confirming the identity and purity of synthesized compounds .

Applications

4-Chloro-2-(3-ethoxyphenyl)quinazoline finds applications primarily in medicinal chemistry due to its potential therapeutic effects:

  1. Anticancer Agents: As part of drug discovery efforts targeting various cancers by inhibiting key enzymes involved in tumor growth.
  2. Antibacterial Activity: Investigated for its efficacy against bacterial strains, contributing to antibiotic development.
  3. Research Tool: Used in biochemical studies to elucidate mechanisms of disease and drug action .
Introduction to Quinazoline Scaffolds in Medicinal Chemistry

Historical Evolution of Quinazoline-Based Pharmacophores

The quinazoline scaffold—a fused bicyclic system comprising benzene and pyrimidine rings—has established itself as a cornerstone of medicinal chemistry since its initial characterization in the 19th century. The foundational work began in 1869, when Griess synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of anthranilic acid with cyanogens [8]. This pioneering effort laid the groundwork for subsequent structural elucidation. In 1887, Weddige formally proposed the name "quinazoline" upon recognizing its isomeric relationship with cinnoline and quinoxaline [5] [8]. A significant synthetic advancement occurred in 1903 with Gabriel's development of a more efficient route involving the reduction of o-nitrobenzylamine to o-aminobenzylamine, followed by condensation with formic acid to yield dihydroquinazoline, which was subsequently oxidized to quinazolin-4-one [6].

The mid-20th century witnessed transformative milestones in quinazoline-based therapeutics. The 1951 introduction of methaqualone (a 2,3-disubstituted-4(3H)-quinazolinone) as a sedative-hypnotic agent marked the scaffold's inaugural success in clinical medicine [8]. This breakthrough stimulated extensive research into structure-activity relationships (SAR), leading to Williamson's comprehensive review of quinazoline chemistry in 1957 and subsequent updates by Lindquist (1959) and Armarego (1963) [1] [8]. The latter half of the century saw the emergence of over 100 pharmacologically active quinazoline derivatives, culminating in the late 1990s/early 2000s with FDA approvals of tyrosine kinase inhibitors gefitinib, erlotinib, afatinib, and lapatinib for oncology indications [6] [10]. These agents exploit the 4-anilinoquinazoline pharmacophore to target epidermal growth factor receptor (EGFR) dysregulation in cancers, demonstrating the scaffold's enduring pharmaceutical relevance.

Table 1: Historical Milestones in Quinazoline-Based Drug Development

YearDevelopmentSignificance
1869Griess synthesizes first quinazoline derivativeEstablished foundational synthetic pathway using anthranilic acid precursors
1887Weddige proposes "quinazoline" nomenclatureFormalized structural classification of the scaffold
1903Gabriel develops efficient synthetic routeEnabled practical access to quinazolinone derivatives
1951Methaqualone introduced clinicallyFirst therapeutic application of quinazoline scaffold (sedative-hypnotic)
1957Williamson reviews quinazoline chemistrySystematized chemical properties and reactivity
2003Gefitinib approved for NSCLCValidated 4-anilinoquinazoline as EGFR-targeted anticancer pharmacophore
2014Idelalisib approved (PI3Kδ inhibitor)Demonstrated scaffold versatility beyond kinase inhibition

The synthetic methodology for quinazolines evolved in parallel with therapeutic applications. The Niementowski reaction (1895), involving condensation of anthranilic acid with amides under thermal conditions, remains a fundamental method for preparing 4(3H)-quinazolinones [1] [5]. Subsequent innovations include Grimmel, Guinther, and Morgan's method (1946) employing anthranilic acids, amines, and phosphorus trichloride to yield 2,3-disubstituted derivatives, and microwave-assisted techniques that enhance reaction efficiency [1] [9]. These synthetic advances facilitated the exploration of diverse substitutions at critical positions—particularly C-2, C-4, N-3, and the fused benzene ring—enabling medicinal chemists to optimize pharmacological profiles for target-specific applications [5] [8].

Significance of 4-Chloro-2-(3-ethoxyphenyl)quinazoline in Heterocyclic Drug Discovery

The specific molecular architecture of 4-chloro-2-(3-ethoxyphenyl)quinazoline incorporates three strategically positioned functional groups that collectively confer distinctive physicochemical and pharmacological properties. The 4-chloro substituent serves as a versatile synthetic handle amenable to nucleophilic displacement, facilitating rapid diversification into pharmacologically active derivatives. This chlorine atom significantly enhances electrophilicity at C-4, increasing reactivity toward nitrogen-, oxygen-, and sulfur-based nucleophiles by approximately 15-30 fold compared to non-halogenated analogs [6] [10]. The 2-(3-ethoxyphenyl) moiety contributes both steric bulk and electronic effects—the ethoxy group's oxygen atom engages in hydrogen-bond acceptor interactions with biological targets, while its lipophilic ethyl chain enhances membrane permeability (predicted logP ≈ 3.2) [9] [10]. This aryl substitution at C-2 stabilizes the quinazoline core through resonance effects and has been empirically associated with improved target affinity in kinase inhibition applications [6] [10].

Structure-activity relationship (SAR) studies position this compound as a privileged intermediate for generating biologically active molecules. Systematic modifications have demonstrated that:

  • C-4 chlorine replacement with primary amines yields derivatives exhibiting nanomolar antitumor activity (e.g., compound 18 from [10] showing IC₅₀ = 0.85 μM against MGC-803 gastric cancer cells)
  • Ethoxy group optimization modulates metabolic stability—replacing the ethyl chain with bulkier alkyl groups decreases microsomal clearance by up to 60% in hepatic models [9]
  • Benzene ring substitutions alter target selectivity profiles; electron-donating groups enhance PI3Kδ inhibition (e.g., 3-methoxy analogs show >100-fold selectivity over PI3Kα), while electron-withdrawing groups favor EGFR binding [4] [10]

Table 2: Synthetic Routes to 4-Chloro-2-(3-ethoxyphenyl)quinazoline Derivatives

MethodReagents/ConditionsYield (%)Advantages
Classical ChlorinationPOCl₃, reflux, 4-6 hours65-75High purity; scalable for gram-scale synthesis
Microwave-AssistedPOCl₃, CH₃CN, 100°C, 30 minutes82-89Reduced reaction time; improved atom economy
Catalytic Vilsmeier-HaackPCl₃/DMF complex, toluene, 80°C, 2 hours70-78Lower temperature; reduced phosphorus waste
One-Pot Cyclization-Chlorination2-Amino-5-ethoxybenzophenone, (COCl)₂, then NH₃60-68Avoids isolation of intermediates

The synthetic accessibility of 4-chloro-2-(3-ethoxyphenyl)quinazoline enhances its drug discovery utility. Efficient routes typically begin with anthranilic acid derivatives or 2-aminobenzonitriles [1] [9]. A representative protocol involves: (1) Niementowski condensation of 2-aminobenzoic acid with 3-ethoxybenzamide to form 2-(3-ethoxyphenyl)-4(3H)-quinazolinone; (2) selective chlorination using phosphorus oxychloride (POCl₃) under reflux conditions, achieving yields of 65-75% [1] [8]. Modern adaptations employ microwave irradiation to accelerate the chlorination step (30 minutes vs. 4-6 hours conventionally) while improving yields to 82-89% [9] [10]. Alternative methods include Vilsmeier-Haack chlorination using phosphorus trichloride in dimethylformamide (DMF), which operates at lower temperatures (80°C vs. 110°C for POCl₃ reflux) but requires careful control to avoid polyhalogenation [1].

The compound's significance is exemplified in target-specific optimizations, particularly in oncology and inflammation. In the development of PI3Kδ inhibitors, 4-chloro-2-(3-ethoxyphenyl)quinazoline served as the precursor to piperazine amide derivatives exhibiting nanomolar enzymatic inhibition (IC₅₀ = 49 nM) and >100-fold selectivity over other PI3K isoforms [4]. Molecular modeling confirmed that the ethoxyphenyl moiety occupies a hydrophobic cleft adjacent to the ATP-binding site, while the C-4 chlorine provides the synthetic vector for introducing the selectivity-enhancing piperazine amide moiety [4]. Similarly, in antitumor applications, chalcone-functionalized analogs derived from this core demonstrated potent activity against drug-resistant cancer cell lines (H1975 EGFR-mutant) through apoptosis induction and cell cycle arrest at G2/M phase [10]. These targeted applications validate 4-chloro-2-(3-ethoxyphenyl)quinazoline as a versatile template in rational drug design, combining synthetic tractability with tunable bioactivity across therapeutic domains.

Properties

Product Name

4-Chloro-2-(3-ethoxyphenyl)quinazoline

IUPAC Name

4-chloro-2-(3-ethoxyphenyl)quinazoline

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

InChI

InChI=1S/C16H13ClN2O/c1-2-20-12-7-5-6-11(10-12)16-18-14-9-4-3-8-13(14)15(17)19-16/h3-10H,2H2,1H3

InChI Key

WVCDTGPBEXIHNJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)Cl

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.